kalata B1
Description
Structure
2D Structure
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLPVCGETCVGGTCNTPGCTCSWPVCTRN |
Origin of Product |
United States |
Origin, Isolation, and Production Methodologies
Natural Source: Oldenlandia affinis and Related Plant Species in Cyclotide Research
Kalata B1 was first identified in the African plant Oldenlandia affinis, a member of the Rubiaceae family. nih.govnih.govresearchgate.netguidetopharmacology.org This plant has a history of use in traditional medicine, where a tea brewed from its leaves was used to induce labor. nih.govnih.govguidetopharmacology.org The uterotonic activity was later attributed to this compound. nih.govnih.gov
Cyclotides are widely distributed in nature, found in various plant families, including Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, and Solanaceae. nih.gov Oldenlandia affinis is known to contain a diverse array of cyclotides, with at least 18 unique sequences identified. Other Oldenlandia species and related plants in cyclotide research contribute to the growing understanding of the diversity and distribution of these peptides in the plant kingdom. Studies have also isolated this compound from Viola odorata. The presence of identical cyclotide sequences, such as this compound, in distantly related species like Viola odorata and Oldenlandia affinis complicates phylogenetic analysis based solely on amino acid sequences.
Advanced Methodologies for this compound Isolation and Purification from Biological Material
The isolation and purification of this compound from plant material typically involve a series of extraction and chromatographic steps. Initial steps often include solvent extraction from plant tissues like leaves. Common methods for purification include solid-phase extraction (SPE) and multiple rounds of reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is widely used to separate peptides based on their hydrophobicity, allowing for the isolation of this compound from other compounds present in the plant extract. Detection during HPLC purification is often monitored by UV absorbance, for example, at 214 nm or 280 nm.
Advanced purification strategies, such as affinity chromatography, have also been explored for cyclotides, including this compound, demonstrating the potential for more targeted isolation methods. Characterization of the purified peptide is typically performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity, purity, and structural integrity. researchgate.net
Strategies for Recombinant Expression and Chemical Synthesis of this compound and Analogues for Research
Beyond isolation from natural sources, this compound and its analogues can be obtained through chemical synthesis or recombinant expression in heterologous systems. These approaches are valuable for producing larger quantities of the peptide, generating modified analogues for research, and overcoming limitations associated with plant cultivation and extraction yields.
Chemical synthesis of this compound and its engineered analogues is primarily achieved through solid-phase peptide synthesis (SPPS). Both Boc and Fmoc chemistry strategies have been employed for the assembly of the linear peptide chain. Following linear synthesis, the crucial steps involve backbone cyclization and disulfide bond formation to achieve the native cyclic cystine knot structure.
Two main strategies for chemical synthesis have been investigated: oxidizing the linear peptide to form disulfide bonds prior to cyclization, or cyclizing the peptide backbone before oxidation. Research has shown that the order of these steps can influence the yield of correctly folded peptide. One approach involves using native chemical ligation (NCL), which utilizes a C-terminal thioester reacting with an N-terminal cysteine residue to form a native peptide bond, followed by oxidative folding. uq.edu.au Another method involves cyclization via conventional peptide bond chemistry after oxidation has brought the termini into proximity. The choice of cyclization site can also vary in chemical synthesis.
Chemical synthesis allows for the creation of this compound analogues with specific amino acid substitutions or modifications, enabling the study of structure-activity relationships and the development of peptides with altered or enhanced properties.
Recombinant production of this compound in heterologous expression systems, such as Escherichia coli (E. coli), offers an alternative to plant extraction and chemical synthesis, particularly for generating larger quantities and libraries of cyclotides. uq.edu.auguidetopharmacology.org A prominent method for recombinant cyclotide production is intein-mediated cyclization. uq.edu.auresearchgate.netguidetopharmacology.org
Inteins are protein segments that can catalyze their own excision from a precursor protein with concomitant ligation of the flanking protein sequences (exteins). By placing the linear cyclotide sequence between engineered intein segments, the intein can facilitate the head-to-tail cyclization of the target peptide. uq.edu.auresearchgate.netguidetopharmacology.org Both single inteins and split intein systems have been utilized for this compound production in E. coli. researchgate.netguidetopharmacology.org In split intein systems like SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides), the intein is split into two parts, which reconstitute and catalyze cyclization. researchgate.netguidetopharmacology.org
Structural Elucidation and Conformational Analysis in Research
Advanced Spectroscopic and Crystallographic Methodologies for Kalata B1 Structural Determination
Determining the precise three-dimensional structure of this compound has relied heavily on sophisticated biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and, more recently, X-ray crystallography. uq.edu.aunih.govresearchgate.netrcsb.org These methods provide complementary information about the peptide's conformation in solution and in crystalline states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation
NMR spectroscopy has been the predominant technique for elucidating the solution structure of this compound. uq.edu.aurcsb.orgnih.govebi.ac.uk Early studies utilized two-dimensional NMR experiments, such as TOCSY and NOESY, to assign backbone and side-chain proton chemical shifts and to obtain spatial proximity information through Nuclear Overhauser Effects (NOEs). rcsb.orgmdpi.com This data, combined with three-bond 1H-1H coupling constants, has been used in distance-restrained simulated annealing calculations to generate ensembles of representative structures. rcsb.orgnih.govmdpi.com
NMR studies have revealed that this compound adopts a compact structure featuring a triple-stranded β-sheet connected by turns, with the cystine knot embedded in its core. rcsb.orgacs.org The six cysteine residues are closely packed, forming a sulfur core. acs.org The determination of disulfide bond connectivity, which is crucial for defining the cystine knot topology, was initially deduced from the analysis of NOE patterns and the energies of calculated structures for different possible disulfide arrangements. uq.edu.aunih.govacs.org
Specific NMR data, such as chemical shift assignments, have been extensively documented and used for sequence-specific assignments and structural verification of both native and synthetic this compound. mdpi.com For instance, the presence of cis or trans isomers of proline residues (at positions 3, 17, and 24 in this compound) can be identified via NMR, influencing local conformation. mdpi.com Software like CYANA has been used for structure calculations based on NMR data, starting from randomly generated structures and employing simulated annealing. mdpi.com
PDB entries such as 1KAL and 1NB1 represent this compound structures determined by NMR spectroscopy, with 1NB1 being a high-resolution solution structure. uq.edu.aurcsb.orgebi.ac.ukrcsb.org
X-ray Crystallography in this compound Structural Research
While NMR has been the primary tool, X-ray crystallography has also contributed to understanding this compound's structure, particularly in providing atomic-resolution details in a crystalline environment. Obtaining crystals of disulfide-rich peptides like cyclotides can be challenging. rcsb.org A breakthrough in this area involved the application of racemic crystallography, where a racemic mixture of synthetic L- and D-forms of this compound was used to facilitate crystal formation. uq.edu.auresearchgate.netrcsb.org
Disulfide Bond Connectivity and Cyclic Cystine Knot (CCK) Topology in this compound
This compound contains six conserved cysteine residues that form three disulfide bonds. researchgate.netresearchgate.net The native disulfide connectivity in this compound is I-IV, II-V, and III-VI, following the standard cyclotide cysteine numbering. researchgate.netresearchgate.netnih.gov This specific arrangement gives rise to the defining feature of cyclotides: the cyclic cystine knot (CCK) topology. uq.edu.aunih.govuq.edu.au
In the CCK motif, two of the disulfide bonds and the peptide backbone segments connecting them form a ring. uq.edu.aunih.gov The third disulfide bond then threads through this ring, creating a knotted structure. uq.edu.aunih.govacs.org This topology is further stabilized by the head-to-tail cyclized peptide backbone. uq.edu.aunih.gov
Initially, determining the disulfide connectivity of native this compound was difficult using classical chemical methods due to its tightly packed disulfide core and resistance to enzymatic cleavage. acs.org Early structural studies using NMR data were crucial in deducing the most likely connectivity. uq.edu.aunih.govacs.org Subsequent studies have provided chemical proof of the I-IV, II-V, III-VI connectivity using approaches involving partial reduction, stepwise alkylation, and mass spectrometry analysis. nih.gov This direct chemical determination unequivocally confirmed the unique cyclic cystine knot motif in this compound. nih.gov The six backbone segments between the conserved cysteine residues are referred to as loops (loops 1-6). researchgate.netresearchgate.net Loops 1 and 4 are part of the embedded ring of the cystine knot, while the others protrude from the core. researchgate.net
Conformational Dynamics and Stability Studies of this compound in Solution
The cyclic backbone and the rigid cystine knot confer exceptional stability to this compound, making it highly resistant to thermal, chemical, and enzymatic degradation. nih.govguidetopharmacology.orguq.edu.auresearchgate.netvulcanchem.com This inherent stability is a key characteristic of cyclotides.
Mutagenesis studies have also been used to probe the relationship between specific residues, conformation, and stability. For example, substituting residues at the cyclization point (Asn29 or Gly1) with lysine (B10760008) or leucine (B10760876) has been shown to increase the long-term stability of this compound at alkaline pH while retaining its insecticidal activity. nih.gov
Theoretical and Computational Approaches to this compound Structure and Folding
Theoretical and computational methods have complemented experimental techniques in understanding the structure, folding, and dynamics of this compound. Molecular dynamics (MD) simulations have been particularly useful in studying the conformational behavior of this compound in solution and its interactions with membranes. uq.edu.aunih.govplos.orgsemanticscholar.org These simulations can provide dynamic insights into processes like membrane binding, oligomerization, and pore formation at an atomic level, which are difficult to capture solely through experimental methods. plos.orgsemanticscholar.org
Computational approaches have also been applied to study the complex oxidative folding pathways of cyclotides, including this compound, to understand how the correct disulfide bonds are formed to achieve the native CCK fold. uq.edu.auuq.edu.auacs.orgnih.gov Theoretical studies and simulations have explored the kinetics of cystine knot formation and the influence of different conditions on folding efficiency. uq.edu.au
Furthermore, computational methods, including machine learning and deep learning algorithms, are being explored for peptide/protein structure prediction and the design of cyclotide variants with desired properties, leveraging the known structural features and stability of the this compound scaffold. researchgate.netbiorxiv.orgresearchgate.net These methods can help predict 3D conformations and assess the impact of sequence modifications on structure and stability. biorxiv.org Density functional theory (DFT) calculations have also been used in related studies to investigate reaction mechanisms relevant to peptide cyclization. researchgate.net
Biosynthesis and Maturation Mechanisms
Genetic Basis and Precursor Gene Encoding of Kalata B1
The biosynthesis of this compound is genetically encoded. In Oldenlandia affinis, this compound is derived from a larger precursor protein encoded by the Oak1 gene. nih.govigem.orgresearchgate.net Analysis of expressed sequence tags (ESTs) from O. affinis has revealed that cyclotide precursor transcripts, including Oak1, are among the most abundant, indicating a significant cellular commitment to cyclotide production. nih.gov
The Oak1 precursor protein typically contains several distinct domains: an N-terminal endoplasmic reticulum (ER) signal sequence, an N-terminal pro-domain (also referred to as the N-terminal repeat or NTR), the mature cyclotide domain (encoding the sequence of this compound), and a C-terminal pro-domain (also known as the C-terminal repeat or CTR). igem.orgresearchgate.netmdpi.comoup.comxiahepublishing.com The ER signal sequence directs the precursor protein into the secretory pathway. nih.govigem.orgpnas.org The pro-domains flank the mature cyclotide sequence and are removed during maturation. igem.orgxiahepublishing.com While the C-terminal region is crucial for the cyclization process, the N-terminal repeat has been implicated in vacuolar targeting. researchgate.net
Post-Translational Modifications and Proteolytic Processing in this compound Maturation
Following ribosomal synthesis, the linear Oak1 precursor protein undergoes several post-translational modifications and proteolytic cleavage events. The precursor is translocated into the ER via its signal sequence. nih.govigem.orgpnas.org Within the ER, oxidative folding occurs, leading to the formation of the three conserved disulfide bonds that are characteristic of the cyclotide fold and the cyclic cystine knot motif. nih.govigem.orgpnas.org
The precursor protein is subsequently processed by the cleavage of peptide bonds flanking the mature cyclotide domain. nih.govpnas.org This processing involves the removal of both the N-terminal and C-terminal pro-domains. igem.orgoup.com While the N-terminal cleavage appears to occur rapidly and without strict sequence specificity requirements, the C-terminal processing is more specific and is directly linked to the cyclization event. nih.gov
Mechanisms of Backbone Cyclization in this compound Formation
The defining feature of mature this compound is its head-to-tail cyclic peptide backbone. pnas.orgnih.gov This cyclization is achieved through the formation of a peptide bond between the C-terminus and the N-terminus of the mature cyclotide domain after the flanking pro-domains have been removed. oup.compnas.orgnih.gov
The cyclization process is mediated by a specific class of enzymes known as asparaginyl endopeptidases (AEPs). researchgate.netmdpi.comoup.comacs.orgdpi.qld.gov.auresearchgate.netportlandpress.comuq.edu.au These enzymes facilitate a transpeptidation reaction. researchgate.netmdpi.comoup.comdpi.qld.gov.auresearchgate.netportlandpress.com This reaction involves the cleavage of the peptide bond at the C-terminus of the cyclotide domain and the simultaneous ligation of this newly freed C-terminus to the N-terminal residue of the cyclotide domain. researchgate.netmdpi.comoup.com
Research has shown that the C-terminal processing and cyclization reaction catalyzed by AEPs have specific amino acid sequence requirements at the cleavage site. nih.govnih.gov The residue at the P1 position (immediately preceding the cleavage site in the cyclotide domain) is typically an Asn (or occasionally Asp), which is crucial for AEP recognition and activity. nih.govacs.orgportlandpress.comportlandpress.com The residue at the P1' position (immediately following the cleavage site in the C-terminal pro-domain) is often a small amino acid like Ala, Gly, or Ser. nih.govnih.gov The P2' position (two residues into the C-terminal pro-domain) also plays a role, typically being occupied by Leu or Ile. nih.govnih.gov
Comparative Analysis of Biosynthetic Pathways for Cyclotides and this compound
While the core mechanism involving ribosomal synthesis of a precursor and AEP-mediated cyclization is conserved among many cyclotides, there are variations in the biosynthetic pathways across different plant families and even among different cyclotide subfamilies.
In Rubiaceae (the family of Oldenlandia affinis) and Violaceae, cyclotides like this compound are typically processed from dedicated precursor proteins containing one or more cyclotide domains. pnas.org These precursors share a similar architecture, including signal sequences and pro-domains. xiahepublishing.com
However, in other plant families, such as the Fabaceae, cyclotide domains have been found embedded within precursor proteins that are homologous to seed storage albumins, suggesting alternative evolutionary origins and potentially different processing strategies. pnas.org
Furthermore, while AEPs are broadly involved in the cyclization of cyclotides, SFTI-like peptides, and orbitides, the enzymes responsible for N-terminal processing can differ. portlandpress.com For kalata-like peptides, a papain-like cysteine protease, sometimes referred to as kalatase, has been implicated in the N-terminal cleavage step. portlandpress.com In contrast, for some trypsin inhibitor cyclotides, the AEP involved in C-terminal processing also handles the N-terminal cleavage. portlandpress.com These differences highlight the evolutionary diversity in the enzymatic machinery that processes ribosomally synthesized and post-translationally modified peptides in plants.
Understanding these comparative aspects of cyclotide biosynthesis provides valuable insights into the evolution of these fascinating peptides and informs strategies for their recombinant production in heterologous systems.
Compound Information
| Compound Name | PubChem CID |
| This compound | 52945815 uq.edu.aunih.gov |
| Cycloviolacin O1 | Not found in search results with CID |
| MCoTI-II | Not found in search results with CID |
| Segetalin A | Not found in search results with CID |
| SFTI-1 | Not found in search results with CID |
| OaAEP1b | Not applicable (enzyme) |
| CtAEP1 (butelase 1) | Not applicable (enzyme) |
Data Table: Key Features of this compound Precursor (Oak1)
| Domain | Location in Precursor | Proposed Role |
| ER Signal Sequence | N-terminus | Directs precursor to ER nih.govigem.orgpnas.org |
| N-terminal Pro-domain (NTR) | Following Signal Sequence | Implicated in vacuolar targeting researchgate.net; structure less defined when coupled to mature domain researchgate.net |
| Mature Cyclotide Domain (this compound) | Between Pro-domains | Contains the sequence of the mature cyclic peptide |
| C-terminal Pro-domain (CTR) | C-terminus | Important for cyclization process researchgate.net; contains AEP recognition site igem.orgportlandpress.com |
Data Table: Specificity Requirements for this compound Cyclization (C-terminal site)
| Position Relative to Cleavage Site | Typical Amino Acid | Importance |
| P1 (C-terminus of cyclotide domain) | Asn (or Asp) | Crucial for AEP recognition and activity nih.govacs.orgportlandpress.comportlandpress.com |
| P1' (N-terminus of C-terminal pro-domain) | Small amino acid (Ala, Gly, Ser) | Required for efficient cyclization nih.govnih.gov |
| P2' (Two residues into C-terminal pro-domain) | Leu or Ile | Important for efficient cyclization; substitution can lead to unusual modifications nih.govnih.gov |
Molecular Mechanisms of Biological Activity
Kalata B1 Interaction with Biological Membranes and Lipid Selectivity
This compound demonstrates a notable affinity for membrane surfaces, where it becomes sequestered and exhibits slow dissociation rates. vulcanchem.comnih.gov This interaction is influenced by both electrostatic and hydrophobic forces. vulcanchem.com Studies have revealed a specific interaction between this compound and phospholipid bilayers. nih.govmdpi.com
Phosphatidylethanolamine (B1630911) (PE) Phospholipid Targeting and Binding
A key aspect of this compound's membrane interaction is its specific targeting of phosphatidylethanolamine (PE) phospholipids (B1166683). nih.govresearchgate.netnih.govqut.edu.auacs.orgqut.edu.au The peptide shows strong binding selectivity for membranes containing PE compared to those containing phosphatidylcholine (PC) lipids. mdpi.comnih.gov This selectivity is not solely dependent on electrostatic interactions but stems from specific interactions with PE headgroups. nih.gov Molecular dynamics simulations support this preference, showing that this compound forms a stable binding complex with bilayers containing even a low percentage of POPE (palmitoyloleoylphosphatidylethanolamine). nih.gov
Research indicates that residues within loops 1, 3, and 6 of this compound are involved in interactions with PE headgroups, while residues in loops 2, 5, and 6 interact with hydrophobic components of the membrane. nih.gov Specifically, molecular dynamics simulations suggest that glutamic acid at position 7 (E7) in the bioactive face is crucial for recognizing and selectively binding to PE-containing bilayers through ionic and hydrogen bonding interactions. nih.gov Tryptophan at position 23 (W23) in the hydrophobic face appears important for association and insertion into the lipid bilayer via cation-π and CH-π interactions. nih.gov
Surface Plasmon Resonance (SPR) studies have been instrumental in evaluating the affinity of this compound for different lipid mixtures, confirming its preference for PE-containing membranes. nih.govmdpi.com
Table 1: this compound Binding Affinity to Model Membranes
| Membrane Composition (Example) | This compound Affinity | Reference |
| POPC/POPE (10%) | High affinity | nih.gov |
| POPC/POPG (increasing %) | Weak binding | nih.gov |
| DMPE | Strong selectivity | nih.gov |
| DMPC | Lower selectivity | nih.gov |
Note: POPC: palmitoyloleoylphosphatidylcholine; POPE: palmitoyloleoylphosphatidylethanolamine; POPG: palmitoyloleoylphosphatidylglycerol; DMPE: dimyristoyl-phosphatidylethanolamine; DMPC: dimyristoyl-phoshatidylcholine.
Membrane Permeabilization and Pore Formation Mechanisms
Following membrane binding, this compound induces membrane permeability and the formation of conductive pores in lipid bilayers. vulcanchem.comnih.gov Electrophysiological measurements have provided evidence of pore formation, likely involving the insertion of this compound oligomers into the lipid bilayers. nih.gov These pores exhibit channel-like activities, with estimated diameters ranging from 41 to 47 Å based on conductance measurements. vulcanchem.comnih.gov
Dye leakage experiments using self-quenching fluorophores like carboxyfluorescein have provided experimental support for this compound-induced membrane leakage. vulcanchem.comnih.gov The ability of this compound to induce the outward movement of PE-phospholipids is consistent with its targeting of PE-headgroups and suggests that the peptide can self-promote its binding by exposing more PE-phospholipids in the outer membrane leaflet. nih.gov
Cellular Uptake Mechanisms of this compound (e.g., Endocytosis, Direct Translocation)
This compound can enter cells through multiple mechanisms, including both endocytosis and direct membrane translocation. researchgate.netuq.edu.auuq.edu.au Both pathways are initiated by the peptide's interaction with phosphatidylethanolamine phospholipids at the cell surface, which can also induce membrane curvature. researchgate.netuq.edu.aunih.gov
Evidence suggests that this compound can directly cross membranes in a concentration-dependent manner. uq.edu.au Cellular uptake is linked to its ability to interact with membranes rich in PE phospholipids. uq.edu.au While cyclotides like MCoTI-I and MCoTI-II, which are more positively charged, primarily enter via endocytosis, this compound has a net neutral charge and a high proportion of hydrophobic amino acids that cluster on its surface, contributing to its distinct entry mechanism. nih.gov After binding the plasma membrane, this compound appears to enter cells through both endocytosis and/or membrane translocation pathways. nih.gov Studies using labeled this compound have visualized its intracellular localization, with some observed within endosomes. uq.edu.au
Modulation of Intracellular Targets and Signaling Pathways by this compound
Beyond its membrane-disrupting activities, this compound has shown potential for modulating intracellular targets and signaling pathways. acs.org Its ability to penetrate cells makes it a promising scaffold for delivering inhibitory peptides to intracellular proteins. nih.govspringernature.com
Mechanisms of Inhibiting Protein-Protein Interactions
Cyclotides, including this compound, have attracted attention for their potential to inhibit intracellular protein-protein interactions (PPIs), which are often considered "undruggable" targets for traditional small molecules. researchgate.netuq.edu.aunih.govmedchemexpress.com Their stable cyclic structure and amenable surface allow for the grafting of sequences designed to interfere with specific protein interactions. springernature.com
Research using chemical proteomics and photo-affinity crosslinking has been employed to identify binding proteins of this compound. frontiersin.org One study using a [T20K]this compound probe suggested a possible functional modulation of 14-3-3 proteins. frontiersin.org The larger size of cyclotides compared to small molecule inhibitors enables them to effectively target and inhibit PPIs involving larger surface areas. biorxiv.org
Investigations into Immune Cell Proliferation Modulation In Vitro
This compound has demonstrated immunomodulatory effects, including the inhibition of immune cell proliferation in vitro. xiahepublishing.comnih.govresearchgate.net Extensive screening has identified the antiproliferative properties of this compound towards human activated lymphocytes. nih.govpnas.org A specific analog, [T20K]this compound, has been established as an active lead compound for inhibiting T-cell proliferation. nih.govpnas.org
Studies have investigated the mechanisms behind this immunosuppressive effect. Inhibition of T-cell proliferation by this compound has been shown to diminish IL-2 signaling and reduce the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α. researchgate.net Research using a photoreactive crosslinking probe bound to this compound in T-cell lysates suggested alterations in Akt/PI3K/Foxo3a signaling pathways. researchgate.net
In vitro experiments with mouse immune cells isolated from spleens of EAE-induced mice confirmed that [T20K]this compound down-regulated the proliferation of T cells and the secretion of IL-2, IFN-γ, and IL-17A in a concentration-dependent manner. pnas.org An inactive control cyclotide, [V10K]this compound, showed significantly less effect on cytokine secretion. pnas.org
Table 2: Effect of [T20K]this compound on Immune Cell Proliferation and Cytokine Secretion In Vitro
| Treatment (Example) | Effect on T-cell Proliferation | Effect on IL-2 Secretion | Effect on IFN-γ Secretion | Effect on IL-17A Secretion | Reference |
| [T20K]this compound | Decreased (concentration-dependent) | Decreased | Decreased | Decreased | researchgate.netpnas.org |
| [V10K]this compound | Less effect | Less effect | Less effect | Less effect | pnas.org |
Note: Data is based on in vitro studies using mouse immune cells.
Insecticidal Mechanisms of this compound in Plant Defense
This compound, a prototypical member of the cyclotide family, plays a significant role in plant defense, primarily through its potent insecticidal activity against various insect pests, particularly lepidopteran larvae. mdpi.comnih.govoup.com This activity is considered a primary natural function of cyclotides in plants. nih.govoup.comgoogle.comresearchgate.netxiahepublishing.comnih.gov
Detailed research findings indicate that this compound exerts its insecticidal effects not by inhibiting digestive enzymes, a common mechanism for other plant defense proteins like serine proteinase inhibitors, but through a distinct mode of action. researchgate.netpnas.orgnih.govacs.org Studies involving Helicoverpa punctigera and Helicoverpa armigera larvae have demonstrated that ingestion of diets containing this compound leads to significant growth retardation and increased mortality. mdpi.comoup.compnas.orgpnas.org For instance, caterpillars fed artificial diets containing 0.15% wt/vol (520 μM) this compound failed to progress past the first instar stage of development. pnas.org At concentrations approximately equivalent to those found in natural leaf tissue (~0.8 µmol/g), this compound acts as a potent insecticidal agent. mdpi.comnih.govnih.gov
The primary mechanism underlying the insecticidal activity of this compound involves the disruption of insect midgut membranes. mdpi.comnih.govoup.comxiahepublishing.compnas.orgnih.govdiva-portal.org Electron microscopy studies have revealed swelling and lysis of the columnar and goblet cells in the midgut epithelium of larvae that have ingested this compound, providing a clear explanation for its toxicity to lepidopteran pests. nih.govpnas.org This membrane disruption is thought to occur through the interaction of this compound with specific phospholipids within the insect cell membranes, particularly phosphatidylethanolamine. oup.comgoogle.comasbmb.orgnih.gov this compound binds to these phospholipids and is believed to form lipidic toroidal pores in the membrane, leading to leakage of intracellular components and ultimately cell death. oup.comgoogle.comxiahepublishing.comasbmb.orgnih.govnih.gov
The cyclic structure and the cyclic cystine knot of this compound are crucial for its stability and insecticidal activity. oup.compnas.orgpnas.orgresearchgate.net While the cystine knot contributes to thermal stability, the cyclic backbone is essential for complete enzymatic stability and maintaining the framework necessary for insecticidal activity. pnas.org Studies with linear this compound, where the peptide backbone was broken, showed a loss of insecticidal activity and no significant membrane disruption in larval midgut cells, despite the disulfide bonds remaining intact. pnas.org
The membrane-disrupting activity of this compound appears to be a common mechanism underlying several of its biological activities, including hemolytic and anti-HIV activities, suggesting a receptor-independent mode of action where interaction with phospholipid membranes is key. nih.govnih.govnih.govuq.edu.au The activity is modulated by the peptide's ability to bind to target biological membranes and induce pore formation. xiahepublishing.comnih.gov
Research findings on the insecticidal effects of this compound are summarized in the table below:
| Insect Species | Observed Effect | Concentration/Condition | Reference |
| Helicoverpa punctigera | Significant growth retardation and mortality | Artificial diet containing this compound | oup.com |
| Helicoverpa punctigera | Failed to progress past first instar, 50% mortality by day 16 | 0.15% wt/vol (520 μM) in artificial diet | pnas.org |
| Helicoverpa punctigera | 50% mortality rate | 0.8 μmol·g−1 in diet | nih.gov |
| Helicoverpa armigera | Severe growth retardation | Ingestion of this compound | pnas.org |
| Helicoverpa armigera | 20% mortality rate | 0.8 μmol·g−1 in diet | nih.gov |
| Helicoverpa larvae | Potent insecticidal activity | Associated with this compound and B2 | google.comresearchgate.netacs.org |
| Diatraea saccharalis | 60% mortality | 1 μM against neonate larvae | nih.gov |
| Drosophila melanogaster | Insecticidal activity against initial instar stages | Associated with this compound | researchgate.netacs.org |
This table highlights the efficacy of this compound against different insect species, primarily focusing on lepidopteran pests, and the conditions under which its insecticidal activity has been observed in research settings.
Structure Activity Relationship Sar Studies and Rational Design
Impact of Specific Amino Acid Residues and Loops on Kalata B1 Activity and Stability
Specific amino acid residues and the loops connecting the conserved cysteine residues play crucial roles in this compound's activity and stability. Alanine (B10760859) scanning mutagenesis studies have revealed that certain residues, particularly within loop 1, are critical for the membrane-lytic activity of this compound. nih.govuq.edu.au These essential residues tend to cluster on one face of the molecule, forming a "bioactive face." nih.gov For instance, substituting any residue in loop 1 (Gly-6, Glu-7, and Thr-8) with alanine can abolish the peptide's lytic ability. nih.gov Trp-23 and Val-25 in loop 5 have also been identified as critical for membrane-lytic activity. nih.gov Other residues, such as Gly-12 in loop 2 and Asn-15 and Thr-16 in loop 3, affect activity to a lesser degree. nih.gov
Beyond activity, specific residues also influence stability. For example, substituting Asn29 or Gly1 with lysine (B10760008) or leucine (B10760876) has been shown to increase the stability of this compound in alkaline conditions while retaining insecticidal activity. nih.gov A conserved glutamic acid residue in loop 1 is known to stabilize the structure through hydrogen bonds with residues in loops 3 and 5. nih.gov Similarly, a conserved hydroxyl-bearing amino acid in loop 4 contributes to stability via side chain-side chain hydrogen bonds. nih.gov The conserved Asn or Asp residue in loop 6 is vital for the biosynthetic processing of cyclotides. nih.gov
Studies using molecular dynamics simulations support the importance of specific residues in membrane binding. The carboxylate group of Glu7 in the bioactive face is suggested to initiate binding to phosphatidylethanolamine (B1630911) (PE) lipids through ionic and hydrogen bonding interactions. nih.gov Tryptophan 23 (W23) in the hydrophobic face appears important for the association and insertion into the lipid bilayer via cation-π and CH-π interactions. nih.gov
Here is a table summarizing the impact of some specific residues:
| Residue(s) | Location | Impact on Activity/Stability | Reference |
| Gly-6, Glu-7, Thr-8 | Loop 1 | Critical for membrane-lytic activity; substitution can abolish activity. | nih.govuq.edu.au |
| Trp-23, Val-25 | Loop 5 | Critical for membrane-lytic activity. | nih.gov |
| Gly-12 | Loop 2 | Affects activity to a lesser degree. | nih.gov |
| Asn-15, Thr-16 | Loop 3 | Affects activity to a lesser degree. | nih.gov |
| Asn29, Gly1 | Loop 6, 1 | Substitution with Lys or Leu increases alkaline stability. | nih.gov |
| Glu7 | Loop 1 | Stabilizes structure via hydrogen bonds; initiates membrane binding. | nih.govnih.gov |
| Hydroxyl-bearing AA | Loop 4 | Forms stabilizing side chain-side chain hydrogen bonds. | nih.gov |
| Asn or Asp | Loop 6 | Vital for biosynthetic processing. | nih.gov |
| Trp19 | Loop 5 | Key residue for initial anchoring in membrane binding and tetramer formation. | plos.org |
Role of Disulfide Bonds and Cyclization in this compound Conformation and Biological Function
The three interlocking disulfide bonds and the head-to-tail cyclization of the peptide backbone are fundamental to the unique structure and exceptional stability of this compound. nih.govcontractlaboratory.commdpi.comresearchgate.netresearchgate.netresearchgate.netuq.edu.aucreative-peptides.complos.orgnih.gov These features collectively form the cyclic cystine knot (CCK) motif, which provides a rigid and stable structural framework. nih.govcontractlaboratory.commdpi.comuit.noresearchgate.net
The disulfide bonds in this compound connect cysteine residues in a specific pattern: CysI-CysIV, CysII-CysV, and CysIII-CysVI. researchgate.net This arrangement, where one disulfide bond penetrates the ring formed by the other two disulfide bonds and their connecting backbone segments, creates the knotted topology. nih.govacs.org This knot, combined with the cyclic backbone, renders this compound highly resistant to proteolytic degradation, thermal denaturation, and chemical unfolding, properties that are rare for peptides of similar size. contractlaboratory.commdpi.comuit.nouq.edu.auguidetopharmacology.orgresearchgate.netresearchgate.net
Stereochemical Considerations in this compound Activity: Studies with Mirror-Image Forms
The stereochemistry of amino acids, specifically their L- or D- isomeric form, can significantly impact the activity of peptides, particularly when interacting with chiral biological targets like protein receptors. nih.govuobaghdad.edu.iq To investigate whether the activity of this compound depends on recognition by chiral receptors or is primarily mediated by interaction with the lipid bilayer (which can also exhibit chirality), studies using mirror-image forms (all-D enantiomers) of this compound have been conducted. nih.govnih.govresearchgate.net
Synthesis of the all-D enantiomer of this compound has allowed for the comparison of its biological activities with the native all-L peptide. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed that the all-D enantiomer is a structural mirror image of native this compound. nih.govnih.gov Testing the all-D peptide in various bioassays, such as anti-HIV activity, cytotoxicity, and hemolytic properties, has shown that it retains activity, although often with lower efficiency compared to the native L-form. nih.govnih.gov This retention of activity for the mirror-image form suggests that this compound does not strictly require chiral recognition by a protein receptor for its activity. nih.govnih.gov
The observed lower activity of the all-D enantiomer has been correlated with a lower affinity for phospholipid bilayers in model membranes. nih.govnih.gov This supports the hypothesis that interaction with phospholipid membranes plays a significant role in this compound's activity. nih.govnih.gov Further studies comparing peptide-lipid binding using mirror-image model membranes (composed of phospholipids (B1166683) with non-natural chirality) have demonstrated that native L-kalata B1 binds with higher affinity to phospholipids with the chirality found in eukaryotic membranes. researchgate.net This indicates that while the initial recognition of headgroups might be chirality-independent, the insertion into the lipid bilayer can be influenced by the chiral environment created by the phospholipids. researchgate.net
Rational Design and Engineering of this compound Analogues for Modulated Activity or Specificity
The exceptional stability and well-defined structure of this compound make it an attractive scaffold for the rational design and engineering of peptide analogues with modulated activity or specificity. mdpi.comuit.nouq.edu.auguidetopharmacology.orgresearchgate.netuq.edu.auuq.edu.auportlandpress.com The goal is often to graft bioactive peptide sequences into the stable cyclotide framework to enhance their stability and potentially improve their pharmacokinetic properties, such as oral bioavailability. contractlaboratory.comuit.nouq.edu.auportlandpress.com
Rational design approaches often involve modifying the loops of this compound, as these regions are more amenable to sequence variation while the core cyclic cystine knot provides structural integrity. nih.govportlandpress.comresearchgate.net By making specific amino acid substitutions or inserting peptide epitopes into the loops, researchers can aim to alter the peptide's target interaction or biological effect. mdpi.comuit.nouq.edu.auguidetopharmacology.orgresearchgate.netuq.edu.auuq.edu.auportlandpress.com
Examples of rational design include modifying residues in the hydrophobic patch formed by loops 5 and 6, which is important for membrane interaction and folding. portlandpress.com Substituting polar or charged residues into this patch has resulted in analogues that retain the native cyclotide fold but lack the undesired hemolytic activity of the parent molecule. portlandpress.com This demonstrates the framework's tolerance to modifications and its potential for creating analogues with tailored properties. portlandpress.com
Another approach involves grafting known bioactive sequences into this compound. For instance, melanocortin agonist sequences have been grafted into the this compound scaffold to improve stability and binding to G protein-coupled receptors (GPCRs). tandfonline.com The resulting analogues have shown enhanced stability to enzymatic degradation, indicating that the inherent stability of this compound can be transferred to the grafted peptides. tandfonline.com
Combinatorial libraries based on the this compound scaffold have also been created to screen for variants with enhanced selectivity or improved bioavailability, illustrating the utility of cyclotides in molecular engineering. contractlaboratory.com
Computational Modeling and In Silico Approaches in this compound SAR Investigations
Computational modeling and in silico approaches play an increasingly important role in complementing experimental SAR studies of this compound. uq.edu.aujapsonline.com These methods allow researchers to simulate the structure, dynamics, and interactions of this compound and its analogues at a molecular level, providing insights that can guide experimental design and help interpret results. nih.govplos.orgnih.gov
Molecular dynamics (MD) simulations, for example, have been used to explore the interaction of this compound with lipid membranes and understand the basis for its selectivity towards specific phospholipids like phosphatidylethanolamine (PE). nih.govplos.org These simulations can reveal the dynamic behavior of the peptide in a membrane environment and identify key residues involved in binding and insertion. nih.govplos.org MD simulations have supported experimental findings regarding the importance of Glu7 and Trp23 in membrane interaction. nih.gov
Advanced Research Methodologies and Analytical Techniques for Kalata B1
Quantitative and Qualitative Assays for Kalata B1 Biological Activity Assessment In Vitro
In vitro assays are fundamental for evaluating the biological activities of this compound and its analogues. These assays help to quantify and qualify the peptide's effects on various biological targets, particularly cell membranes.
Cell-Based Assays for Studying this compound's Effects (e.g., Hemolysis, Cytotoxicity)
Cell-based assays are widely used to assess the impact of this compound on living cells. Hemolysis assays, for instance, measure the ability of this compound to lyse red blood cells, indicating its membrane-disrupting properties. mdpi.comnih.govnih.gov Cytotoxicity assays, such as the MTT assay, evaluate the toxicity of this compound towards various cell lines, including cancer cells. mdpi.comresearchgate.netuq.edu.au These assays often reveal dose-dependent effects. For example, this compound has shown cytotoxicity against glioblastoma cell lines U-87 and U-251 with IC50 values in the low micromolar range. researchgate.net Studies using alanine (B10760859) scanning mutagenesis have identified specific residues in this compound that are crucial for its hemolytic and cytotoxic activities, suggesting a "bioactive face" involved in these effects. mdpi.comnih.govacs.org
Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Citation |
| U-87 | MTT | 3.21, 10.88 | researchgate.net |
| U-251 | MTT | 3.21, 10.88 | researchgate.net |
| U87 | MTT | 3-5 | uq.edu.au |
Biochemical Assays for Membrane Interaction and Target Binding Studies (e.g., SPR)
Biochemical assays are employed to understand how this compound interacts with biological membranes and potential molecular targets. Surface Plasmon Resonance (SPR) is a key technique used to study the binding kinetics and affinity of this compound to model lipid bilayers. rsc.orgmdpi.comnih.govnih.govacs.orguq.edu.au SPR studies have demonstrated that this compound exhibits preferential binding to membranes containing phosphatidylethanolamine (B1630911) (PE) lipids. mdpi.comnih.govacs.orguq.edu.au This specific interaction with PE phospholipids (B1166683) appears to be a significant factor in this compound's membrane-mediated activities. nih.govacs.org Other biochemical approaches, such as vesicle leakage assays, further support the membrane-disrupting capabilities of this compound by measuring the release of encapsulated markers from liposomes upon exposure to the peptide. rsc.orgmdpi.comnih.gov
Advanced Mass Spectrometry Techniques for this compound Characterization and Quantification
Mass spectrometry (MS) plays a vital role in the characterization, identification, and quantification of this compound. Techniques such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) operating in multiple reaction monitoring (MRM) mode are used for the quantitative determination of this compound in biological matrices like plasma and brain homogenate. nih.govuq.edu.aunih.gov This allows for the assessment of its pharmacokinetic properties. MS is also crucial for verifying the sequence and purity of synthetic and natural this compound. mdpi.com High-resolution MS techniques, including Orbitrap mass spectrometry, are utilized for detailed peptide analysis and sequence verification. mdpi.com Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another commonly used MS technique for peptide quantification and characterization. contractlaboratory.comuq.edu.au
Table 2: LC-MS/MS Method Performance for this compound Quantification
| Matrix | Limit of Quantification (LoQ) | Linear Range (ng/mL or ng/g) | Inter-day Precision (%) | Intra-day Precision (%) | Accuracy (%) | Citation |
| Plasma | 2 ng/mL | 2–10,000 | <15 | <15 | <12 | nih.govnih.gov |
| Brain Homogenate | 5 ng/g | 5–2000 | <15 | <15 | <12 | nih.govnih.gov |
Biophysical Methods for Studying this compound-Membrane Interactions and Conformational Changes
Biophysical methods are essential for understanding the interaction of this compound with membranes at a molecular level and for characterizing its conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of this compound in solution and when bound to membrane mimetics like micelles. rsc.orgcontractlaboratory.commdpi.comnih.govuq.edu.aumdpi.comnih.govmdpi.com NMR studies have revealed that this compound binds to the surface of micelles via hydrophobic loops, and its structure undergoes only slight changes upon membrane incorporation. nih.govmdpi.com Circular Dichroism (CD) spectroscopy is another biophysical technique that can provide information about the secondary structure and conformational changes of this compound in different environments, including in the presence of lipids. uq.edu.au Electrophysiological measurements, such as patch-clamp techniques on liposomes, can be used to investigate the ability of this compound to form pores in lipid bilayers and to characterize the properties of these pores. rsc.orgnih.gov
Microscopic Techniques for Visualizing this compound-Cell Interactions
Microscopic techniques allow for the visualization of this compound's interactions with cells and its cellular localization. Confocal microscopy, often used in conjunction with fluorescently labeled this compound, enables researchers to observe the uptake of the peptide into cells and its distribution within cellular compartments. uq.edu.aunih.gov These studies have shown that this compound can enter cells via both endocytic pathways and direct membrane translocation. researchgate.netuq.edu.aunih.gov Electron microscopy has also been used in studies of cyclotides to examine the effects of their interaction with membranes, such as the disruption of mid-gut membranes in insect larvae. mdpi.com
Kalata B1 As a Research Tool and Molecular Scaffold
Kalata B1 as a Template for Peptide Engineering and Molecular Grafting
This compound's stable CCK framework serves as a robust template for peptide engineering, enabling the grafting of bioactive peptide epitopes to enhance their stability and potentially improve their pharmacokinetic properties uq.edu.auacs.orgxiahepublishing.commdpi.com. This molecular grafting approach leverages the structural integrity of the cyclotide scaffold to present foreign sequences in a constrained and stable format.
Design Principles for Incorporating Exogenous Peptides into this compound Scaffold
Incorporating exogenous peptides into the this compound scaffold typically involves inserting peptide sequences into the flexible loop regions that connect the conserved cysteine residues forming the cystine knot acs.orgoup.comresearchgate.net. Loops 2, 3, 5, and 6 have been identified as generally amenable to sequence variations and insertions, while loops 1 and 4 are often critical for maintaining the structural integrity of the cystine knot and are thus less suitable for extensive modification oup.comresearchgate.net. The design process considers the desired function of the grafted peptide and aims to present it on the cyclotide surface in a way that allows it to interact with its target while benefiting from the scaffold's stability. For instance, the bioactive face of this compound, centered around residue Glu7, is distinct from a hydrophobic face, and modifications or insertions in specific loops can influence the presentation and activity of the grafted sequence uq.edu.auacs.org. Studies have shown that the location and nature of the grafted sequence, as well as flanking residues, can influence the folding and activity of the resulting chimeric peptide acs.orgnih.gov.
Stability and Bioavailability Advantages of this compound-Derived Scaffolds for Research
A significant advantage of using this compound as a scaffold is the enhanced stability it confers upon grafted peptides uq.edu.auacs.orgxiahepublishing.comnih.gov. Linear peptides are typically susceptible to rapid degradation by proteases and can have short half-lives in biological fluids acs.orgxiahepublishing.comnih.gov. The cyclic backbone and the rigid CCK motif of this compound provide exceptional resistance to enzymatic cleavage and denaturation, substantially increasing the stability of the grafted sequences uq.edu.aunih.govnih.govuit.noacs.org. For example, studies have shown that this compound is highly stable in serum, acidic conditions, and in the presence of enzymes like pancreatin, with a large percentage remaining intact after 24 hours, in contrast to the rapid degradation of linear epitopes acs.org. This enhanced stability is crucial for research applications requiring stable peptide probes or potential therapeutic leads with improved half-lives uq.edu.aunih.gov. Furthermore, some cyclotides, including this compound-derived constructs, have demonstrated oral bioavailability and the ability to cross cellular membranes, which are valuable properties for research tools designed to interact with intracellular targets or for studying peptide transport uq.edu.aumdpi.comnih.govxiahepublishing.comresearchgate.net.
Data on the stability of this compound compared to a linear epitope (MOG41–47) highlights these advantages:
| Condition | This compound Stability (after 24h) | Linear Epitope Stability (after 24h) |
| Serum | >90% detected acs.org | Completely degraded acs.org |
| Acid | >55% detected acs.org | Completely degraded acs.org |
| Pancreatin | >70% detected acs.org | Completely degraded acs.org |
Use of this compound in Studying Membrane Dynamics and Lipid-Peptide Interactions
This compound has been extensively used as a tool to investigate membrane dynamics and the complex interactions between peptides and lipids nih.govacs.orgresearchgate.netmdpi.commdpi.comnih.gov. Its biological activities are often linked to its ability to interact with cell membranes uq.edu.auresearchgate.netnih.gov. Research using this compound and its analogs has revealed a specific mechanism of membrane binding driven by interactions with phospholipids (B1166683) containing phosphatidylethanolamine (B1630911) (PE) headgroups nih.govuq.edu.auacs.orgresearchgate.netmdpi.comnih.govnih.gov. This interaction is initiated by an ionic interaction between the Glu7 carboxylate group of this compound and the ammonium (B1175870) group of PE headgroups nih.gov. Hydrophobic interactions also play a significant role, particularly involving residues like Trp19 and Trp23, facilitating the association and insertion of this compound into the lipid bilayer nih.govnih.govplos.orgresearchgate.net. Studies using techniques such as surface plasmon resonance (SPR), NMR spectroscopy, and molecular dynamics simulations have provided detailed insights into the binding affinity, orientation, and insertion depth of this compound in different membrane compositions nih.govuq.edu.auacs.orgmdpi.comnih.govnih.govplos.orgresearchgate.net. This research contributes to a better understanding of how cyclic peptides interact with lipid bilayers, potentially leading to the design of peptides with tailored membrane-targeting properties. This compound's interaction with membranes can lead to membrane leakage and pore formation, and studies have explored the role of peptide concentration and lipid composition in these processes nih.govmdpi.comresearchgate.net.
This compound as a Probe for Specific Biological Pathways in Research
Beyond its structural and membrane-interacting roles, this compound has been employed as a probe to study specific biological pathways. Its intrinsic bioactivities, such as immunosuppressant properties, have allowed researchers to investigate underlying mechanisms xiahepublishing.comoup.com. For instance, this compound has been shown to inhibit T-cell proliferation in vitro through an interleukin-2-dependent mechanism, providing a tool to study this specific pathway oup.comacs.org. Grafted cyclotides based on the this compound scaffold have also been used to target specific receptors or enzymes, effectively turning the cyclotide into a probe for those particular biological targets mdpi.comxiahepublishing.comnih.govcontractlaboratory.com. Examples include this compound-based constructs designed to inhibit melanocortin 4 and bradykinin (B550075) receptors, or to target the vascular endothelial growth factor A (VEGF-A) receptor, allowing researchers to study the involvement of these targets in various biological processes mdpi.comxiahepublishing.com. The ability of some cyclotides to cross cell membranes also expands their utility as probes for intracellular pathways and protein-protein interactions nih.govxiahepublishing.comresearchgate.net.
Future Directions and Emerging Research Avenues for Kalata B1
Integration of Omics Technologies in Kalata B1 Research (e.g., Transcriptomics)
The application of omics technologies, such as transcriptomics, holds significant promise for advancing this compound research. Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, can provide insights into the genetic regulation of this compound biosynthesis in plants. By analyzing gene expression profiles, researchers can identify the genes involved in the production of this compound precursor proteins and the enzymes responsible for their processing and cyclization, such as asparaginyl endoproteinases (AEPs). nih.govmdpi.com This can lead to a better understanding of the complex biosynthetic pathways and potentially inform strategies for optimizing this compound production in native or heterologous expression systems. uq.edu.au Furthermore, transcriptomic analysis can help elucidate the cellular responses and signaling pathways modulated by this compound in target organisms or cell lines, providing clues about its mechanisms of action at a molecular level. aimed-analytics.comscilit.netmdpi.com
Advanced Computational and Artificial Intelligence Approaches for this compound Design and Prediction
An example of this is the use of molecular modeling and genetic algorithms to design modified this compound sequences with improved binding to HIV-1 gp120, demonstrating the potential of computational design to enhance this compound's antiviral properties. researchgate.net
Exploration of Novel Biological Activities and Molecular Targets of this compound
While this compound is known for its uterotonic, insecticidal, and antimicrobial activities, the exploration of novel biological activities and their corresponding molecular targets remains an active area of research. nih.govmdpi.comrsc.orgoup.comxiahepublishing.com Given its stable scaffold, this compound can potentially be engineered to target a wider range of biomolecules and pathways. mdpi.commdpi.com Research is ongoing to investigate its potential in areas such as anticancer therapy, pain management, and cardiovascular diseases by grafting bioactive epitopes onto the this compound scaffold. mdpi.commdpi.comoup.com Identifying the specific molecular targets, such as membrane lipids (e.g., phosphatidylethanolamine) or G protein-coupled receptors (GPCRs), is crucial for understanding the mechanisms of action and for rational drug design. rsc.orgxiahepublishing.comresearchgate.net Advanced techniques, including pull-down assays, surface plasmon resonance, and cell-based screening, are being employed to identify and validate these interactions. researchgate.net
Biotechnological Optimization for Sustainable Production of this compound and Analogues
Sustainable and efficient production of this compound and its analogues is essential for their potential therapeutic and agricultural applications. While extraction from native plants is a source, biotechnological approaches offer promising alternatives for large-scale and controlled production. nih.govuq.edu.au Research focuses on optimizing recombinant expression systems in various hosts, including bacteria, yeast, and plants. uq.edu.autandfonline.com Challenges include achieving high yields of correctly folded and cyclized peptides. Strategies involve optimizing gene constructs, expression conditions, and the use of protein engineering techniques, such as split inteins, to facilitate cyclization. tandfonline.com Transgenic plants have shown potential as cost-effective biofactories for cyclotide production, although optimizing expression levels and tissue-specific accumulation is an ongoing effort. nih.govuq.edu.au
Some studies have explored the production of this compound in different plant systems, such as Nicotiana benthamiana and Petunia. uq.edu.au These studies highlight the importance of selecting appropriate host systems and optimizing expression strategies for efficient processing and cyclization of this compound and its analogues. uq.edu.au
This compound Research within the Broader Context of Cyclotide Biology and Evolution
Studying this compound within the broader context of cyclotide biology and evolution provides valuable insights into its natural function and potential applications. Cyclotides are a diverse family of peptides found in various plant families, sharing the characteristic cyclic cystine knot motif. diva-portal.orgnih.govacs.org Understanding the evolutionary pressures that led to the development of this stable scaffold and the diverse biological activities of cyclotides can inform the design of novel this compound-based molecules. diva-portal.orgnih.gov Research into the biosynthesis, folding, and mechanisms of action of other cyclotides can reveal conserved principles and unique features that can be applied to this compound research. nih.govacs.orgnih.gov Comparative studies of cyclotide sequences, structures, and activities across different plant species can also identify promising leads for further investigation and potential applications. xiahepublishing.comacs.org
The evolutionary history of cyclotides, including gene duplication and diversification, has contributed to the wide range of sequences and activities observed in nature. nih.gov Studying these evolutionary processes can provide a framework for understanding the structure-activity relationships of this compound and guide the design of engineered variants.
Q & A
Basic Research Questions
Q. What structural characterization techniques are essential for analyzing Kalata B1's stability and folding?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are critical for assessing this compound's tertiary structure and β-sheet stability. For example, NMR chemical shifts (e.g., Hα shifts) can confirm scaffold preservation in engineered analogues, while CD monitors folding efficiency under varying redox conditions . Mass spectrometry (MS) further validates disulfide bond connectivity, ensuring correct cyclotide topology .
Q. Which in vitro models are commonly used to study this compound's membrane interaction mechanisms?
- Methodological Answer : Synthetic lipid bilayers (e.g., POPC/POPG membranes) and surface plasmon resonance (SPR) assays are standard for quantifying this compound's binding kinetics. Coarse-grained molecular dynamics (CG-MD) simulations complement experimental data by modeling peptide clustering at membrane-water interfaces and lipid extraction processes .
Q. How do researchers confirm the biological activity of this compound analogues in receptor targeting?
- Methodological Answer : Competitive binding assays (e.g., MC4R displacement assays using radiolabeled ligands) and functional cAMP activation studies validate receptor specificity. Structural integrity post-modification is verified via NMR, ensuring inserted bioactive sequences (e.g., His-Phe-Arg-Trp) do not disrupt the native cyclotide scaffold .
Advanced Research Questions
Q. How can contradictions between this compound's membrane disruption and receptor-mediated uptake mechanisms be resolved?
- Methodological Answer : Integrate biophysical assays (e.g., fluorescence-based membrane leakage) with cellular uptake studies (e.g., confocal microscopy using labeled peptides). For instance, 's lipid-extraction model and 's neuroPK data suggest context-dependent mechanisms: membrane disruption dominates in simple bilayers, while active transport occurs in cellular barriers like the BBB. Mutagenesis studies (e.g., truncating hydrophobic residues) can isolate these pathways .
Q. What strategies improve synthetic yield and correct folding of this compound analogues?
- Methodological Answer : Optimize cyclization using microwave-assisted solid-phase peptide synthesis (SPPS) with C-terminal thioesters. Post-cyclization, employ size-exclusion chromatography (SEC) to separate misfolded isoforms, followed by redox buffer refolding (e.g., glutathione gradients) to achieve >90% native conformation. reports a 16% total yield improvement using these steps .
Q. How should computational and experimental data be combined to elucidate this compound's dynamic interactions?
- Methodological Answer : Use CG-MD simulations (e.g., MARTINI force field) to predict oligomerization patterns (e.g., "tower" vs. "wall" clusters) and lipid extraction kinetics. Validate with experimental techniques like cryo-EM for visualizing membrane pores or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. This multi-scale approach reconciles simulation predictions with empirical observations .
Q. What methodologies address discrepancies in this compound's pharmacokinetic (PK) properties across biological barriers?
- Methodological Answer : Apply neuroPK frameworks to distinguish passive diffusion (e.g., BBB permeability assays) from active transport (e.g., inhibition studies with endocytosis blockers). In vitro models (e.g., hCMEC/D3 cell monolayers) paired with in vivo biodistribution profiling in rodents provide mechanistic insights. highlights SFTI-1's superior BBB penetration over this compound, emphasizing scaffold-specific PK .
Q. How can researchers design cyclotide-based drug scaffolds without compromising structural integrity?
- Methodological Answer : Insert bioactive sequences into solvent-exposed loops (e.g., residues 23–28 in this compound) while preserving cystine knot topology. Use alanine scanning mutagenesis to identify critical residues for folding. achieved MC4R selectivity (Ki = 29 nM) using this strategy, confirmed by NMR structural alignment .
Tables for Key Methodological Comparisons
Guidelines for Addressing Contradictory Findings
- Comparative Analysis : Contrast experimental conditions (e.g., lipid composition in membrane assays vs. cellular models ).
- Orthogonal Validation : Combine mutational studies with functional assays to isolate mechanisms (e.g., receptor binding vs. membrane disruption).
- Contextual Discussion : Frame results within the "interfacial activity model" ( ) while acknowledging cell-specific uptake pathways ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
